molecular formula C6H11BrO2 B1281099 (S)-2-Bromo-3,3-dimethylbutanoic acid

(S)-2-Bromo-3,3-dimethylbutanoic acid

Cat. No.: B1281099
M. Wt: 195.05 g/mol
InChI Key: MJLVLHNXEOQASX-SCSAIBSYSA-N
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Description

(S)-2-Bromo-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

(2S)-2-bromo-3,3-dimethylbutanoic acid

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1

InChI Key

MJLVLHNXEOQASX-SCSAIBSYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)Br

Canonical SMILES

CC(C)(C)C(C(=O)O)Br

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

(S)-2-Bromo-3,3-dimethylbutanoic acid serves as a versatile building block in organic synthesis. Its applications include:

2.1 Synthesis of Chiral Compounds
The compound can be transformed into various chiral derivatives through nucleophilic substitution reactions. For instance, it can be converted into (S)-2-Azido-3,3-dimethylbutanoic acid by treatment with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) . This transformation is significant for synthesizing compounds with potential biological activity.

2.2 Use in Asymmetric Synthesis
Due to its chiral nature, this compound is utilized in asymmetric synthesis processes to produce enantiomerically pure compounds. This is particularly important in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry.

Biological Applications

3.1 Anticancer Research
Research has indicated that this compound derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways . Such findings highlight the compound's potential as a lead structure for developing new anticancer agents.

3.2 Neuroprotective Effects
Studies have suggested that derivatives of this compound may possess neuroprotective properties, potentially mitigating neuronal damage in models of neurodegenerative diseases . This opens avenues for further research into therapeutic applications for conditions like Alzheimer's disease.

Agricultural Applications

4.1 Herbicidal Activity
this compound and its derivatives have been investigated for their herbicidal properties. A study demonstrated that certain derivatives effectively control rice blast disease caused by Magnaporthe oryzae, showcasing their potential as agricultural fungicides .

Table 1: Comparison of Biological Activities

CompoundActivity TypeMechanism of ActionReference
This compoundAnticancerInduction of apoptosis via caspase activation
Derivative XNeuroprotectiveProtection against neuronal damage
Derivative YHerbicidalInhibition of fungal growth

Table 2: Synthetic Transformations

Reaction TypeReagent UsedProduct GeneratedReference
Nucleophilic SubstitutionSodium azide(S)-2-Azido-3,3-dimethylbutanoic acid
Asymmetric SynthesisVarious nucleophilesChiral derivatives

Preparation Methods

Bromination Reaction Conditions

The bromination is typically conducted in dichloromethane or cyclohexane at temperatures below 5°C to minimize side reactions. Bromine (Br₂) is added dropwise to maintain control over exothermicity. For example, Example 3 in patent CN108503531B describes reacting 50 g of 3,3-dimethylbutyric acid with bromine in dichloromethane, yielding 75% of 2-bromo-3,3-dimethylbutanoic acid after workup. The reaction equation is:
$$
\text{3,3-Dimethylbutanoic acid} + \text{Br}_2 \rightarrow \text{2-Bromo-3,3-dimethylbutanoic acid} + \text{HBr} \quad
$$

Solvent and Halogenating Agent Selection

Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are alternative halogenating agents, but bromine is preferred for direct α-bromination. Dichloromethane is optimal due to its low polarity, which reduces solvolysis of the intermediate acyl bromide.

Stereochemical Resolution Using Chiral Amines

Racemic 2-bromo-3,3-dimethylbutanoic acid is resolved into its enantiomers via diastereomeric salt formation with chiral amines. This method is widely adopted for its scalability and high enantiomeric excess (ee).

Resolution Protocol

The racemic acid is treated with a chiral amine, such as (-)-1-phenylethylamine or (-)-1-phenyl-2-(4'-methylphenyl)ethylamine, in a polar solvent like ethanol. Diastereomeric salts are separated via fractional crystallization. For instance, J-STAGE data demonstrates that resolving with (-)-1-phenyl-2-(4'-methylphenyl)ethylamine achieves an enantiomeric ratio of 97.3:2.7 (S:R).

Optimization of Resolution Efficiency

Key factors include:

  • Solvent polarity : Ethanol or methanol enhances salt solubility differences.
  • Temperature gradient : Gradual cooling (0°C to -20°C) improves crystal purity.
  • Stoichiometry : A 1:1 molar ratio of acid to amine minimizes byproducts.

Alternative Synthetic Approaches

Enzymatic Resolution

Lipases or esterases could hydrolyze a prochiral ester precursor to yield the (S)-acid. However, no experimental data from the reviewed sources supports this method for the target compound.

Comparative Analysis of Methods

Method Yield (%) Enantiomeric Excess (ee) Scalability Cost Efficiency
Halogenation-Resolution 70–75 >95% High Moderate
Asymmetric Catalysis N/A N/A Theoretical High

Key Observations :

  • The halogenation-resolution route is industrially viable but requires additional steps for enantiomer separation.
  • Asymmetric methods, though conceptually promising, lack empirical validation for this compound.

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